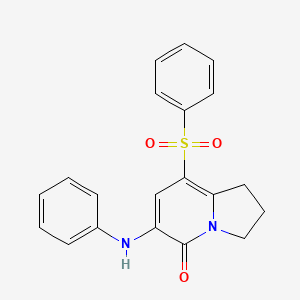
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the indolizine family Indolizine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenylamino and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: Investigated for its potential as a therapeutic agent in various diseases.
Industrial Applications: Used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine Derivatives: Compounds like camptothecin and its analogs (irinotecan, topotecan) which are known for their anticancer properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone with various biological activities.
Uniqueness
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indolizine core with benzenesulfonyl and phenylamino groups makes it a versatile compound for various applications in medicinal and pharmaceutical research.
Propriétés
Numéro CAS |
612065-24-4 |
|---|---|
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
6-anilino-8-(benzenesulfonyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H18N2O3S/c23-20-17(21-15-8-3-1-4-9-15)14-19(18-12-7-13-22(18)20)26(24,25)16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2 |
Clé InChI |
JEOBLGOYTBYKAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





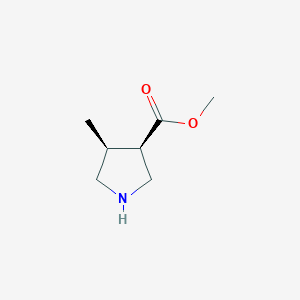

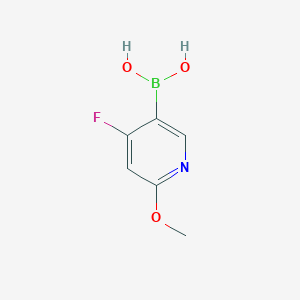
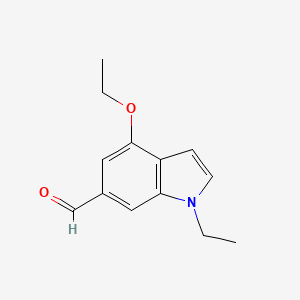
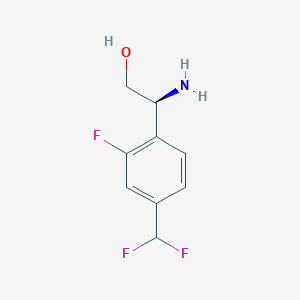

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
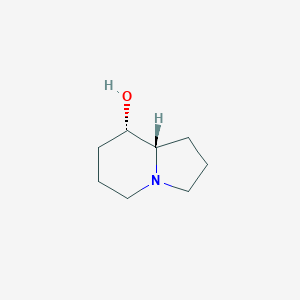

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
